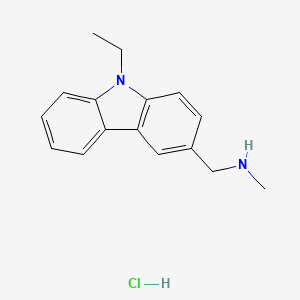

PhiKan 083 hydrochloride

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

1-(9-ethylcarbazol-3-yl)-N-methylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2.ClH/c1-3-18-15-7-5-4-6-13(15)14-10-12(11-17-2)8-9-16(14)18;/h4-10,17H,3,11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXWVUPURFWFRNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)CNC)C3=CC=CC=C31.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

PhiKan 083 Hydrochloride: A Technical Guide to its Mechanism of Action in Targeting Mutant p53

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tumor suppressor protein p53 is a critical regulator of cell cycle arrest, apoptosis, and DNA repair. Mutations in the TP53 gene are prevalent in over half of all human cancers, often leading to a destabilized and non-functional p53 protein. The Y220C mutation is one of the most common p53 mutations, creating a surface crevice that compromises the protein's thermodynamic stability. PhiKan 083 hydrochloride has emerged as a promising small molecule designed to specifically target and stabilize the p53-Y220C mutant, thereby restoring its tumor-suppressive functions. This technical guide provides an in-depth overview of the mechanism of action of PhiKan 083, detailing its molecular interactions, the resultant signaling pathways, and comprehensive experimental protocols for its characterization.

Core Mechanism of Action: Stabilization of Mutant p53-Y220C

PhiKan 083, a carbazole (B46965) derivative, acts as a molecular "chaperone" for the p53-Y220C mutant protein.[1][2][3][4][5] The Y220C mutation in the p53 core domain creates a druggable surface pocket that is not present in the wild-type protein.[2] PhiKan 083 binds with micromolar affinity to this mutation-induced cavity.[2][3][5] This binding event stabilizes the folded conformation of the p53-Y220C protein, counteracting the destabilizing effect of the mutation.[1][6][7] By increasing the thermal stability of the mutant p53, PhiKan 083 slows down its rate of thermal denaturation, effectively rescuing its proper folding and function.[1][6][7]

Quantitative Data on PhiKan 083 and p53-Y220C Interaction

The interaction between PhiKan 083 and the p53-Y220C mutant has been quantified through various biophysical techniques. The following table summarizes the key binding and stability data reported in the literature.

| Parameter | Value | Method | Reference |

| Dissociation Constant (Kd) | ~150 µM | Not Specified | [2] |

| Dissociation Constant (Kd) | 167 µM | Not Specified | [3][4][5] |

| Relative Binding Affinity (Kd) in Ln229 cells | 150 µM | Not Specified | [3] |

| Stoichiometry | 1:1 | Isothermal Titration Calorimetry |

Signaling Pathway: Restoration of the p53 Tumor Suppressor Network

The stabilization of p53-Y220C by PhiKan 083 leads to the reactivation of the p53 signaling pathway, a critical network for cancer suppression.[1][8] A functionally restored p53 can translocate to the nucleus, bind to specific DNA response elements, and transcriptionally activate a battery of target genes. These genes orchestrate key cellular responses that inhibit tumor growth, including:

-

Cell Cycle Arrest: Halting the progression of the cell cycle to allow for DNA repair.

-

Apoptosis: Inducing programmed cell death in cells with irreparable DNA damage.

-

Senescence: Triggering a state of permanent growth arrest.

The diagram below illustrates the proposed signaling cascade initiated by PhiKan 083.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of PhiKan 083.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique to directly measure the binding affinity, stoichiometry, and thermodynamics of the interaction between PhiKan 083 and the p53-Y220C protein.

Materials:

-

Purified recombinant p53-Y220C protein

-

This compound

-

ITC instrument (e.g., Malvern MicroCal)

-

Dialysis buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl, 5% glycerol, 1 mM TCEP)

Protocol:

-

Sample Preparation:

-

Thoroughly dialyze the purified p53-Y220C protein against the ITC buffer to ensure buffer matching.

-

Dissolve this compound in the final dialysis buffer to the desired stock concentration.

-

Accurately determine the concentrations of both the protein and PhiKan 083 solutions.

-

-

ITC Experiment Setup:

-

Load the p53-Y220C protein solution into the sample cell of the ITC instrument (typically at a concentration of 10-50 µM).

-

Load the PhiKan 083 solution into the injection syringe (typically at a concentration 10-20 times that of the protein).

-

Set the experimental parameters: cell temperature (e.g., 25°C), stirring speed (e.g., 750 rpm), injection volume (e.g., 2 µL), and spacing between injections (e.g., 150 seconds).

-

-

Data Acquisition and Analysis:

-

Perform a control titration by injecting PhiKan 083 into the buffer-filled sample cell to determine the heat of dilution.

-

Run the main experiment by titrating PhiKan 083 into the p53-Y220C solution.

-

Subtract the heat of dilution from the experimental data.

-

Analyze the integrated heat data using a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy change (ΔH).

-

Thermal Shift Assay (TSA)

TSA, or differential scanning fluorimetry (DSF), is used to assess the change in thermal stability of p53-Y220C upon binding to PhiKan 083.

Materials:

-

Purified recombinant p53-Y220C protein

-

This compound

-

SYPRO Orange dye (or a similar fluorescent dye)

-

Real-time PCR instrument with a thermal melting curve function

-

Assay buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl)

Protocol:

-

Reaction Setup:

-

Prepare a master mix containing the assay buffer, p53-Y220C protein (final concentration e.g., 2 µM), and SYPRO Orange dye (final concentration e.g., 5x).

-

In a 96-well PCR plate, add the master mix to each well.

-

Add varying concentrations of PhiKan 083 or a vehicle control (e.g., DMSO) to the wells.

-

-

Thermal Denaturation:

-

Place the plate in the real-time PCR instrument.

-

Set up a thermal melting protocol, typically ramping the temperature from 25°C to 95°C with a ramp rate of 1°C/minute.

-

Monitor the fluorescence of SYPRO Orange at each temperature increment.

-

-

Data Analysis:

-

Plot the fluorescence intensity as a function of temperature to generate a melting curve.

-

The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the transition in the melting curve.

-

Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the control from the Tm of the PhiKan 083-treated samples. A positive ΔTm indicates stabilization.

-

Cell Viability Assay

Cell viability assays, such as the MTT or XTT assay, are performed to determine the cytotoxic effects of PhiKan 083 on cancer cell lines harboring the p53-Y220C mutation.

Materials:

-

p53-Y220C mutant cancer cell line (e.g., NUGC-3, BxPC-3)

-

Wild-type p53 cancer cell line (e.g., MCF-7) and/or p53-null cell line (e.g., H1299) as controls

-

Cell culture medium and supplements

-

This compound

-

MTT or XTT reagent

-

Solubilization buffer (for MTT assay)

-

96-well cell culture plates

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of PhiKan 083 in cell culture medium.

-

Treat the cells with the different concentrations of PhiKan 083 and a vehicle control.

-

Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

-

MTT/XTT Addition and Incubation:

-

Add the MTT or XTT reagent to each well and incubate for 2-4 hours.

-

-

Absorbance Measurement:

-

If using MTT, add the solubilization buffer to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Plot the cell viability against the log of the PhiKan 083 concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Western Blot Analysis

Western blotting is used to detect the stabilization of p53 and the activation of its downstream targets, such as p21 and MDM2, following treatment with PhiKan 083.

Materials:

-

p53-Y220C mutant cancer cell line

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p53, anti-p21, anti-MDM2, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Lysis and Protein Quantification:

-

Treat cells with PhiKan 083 for the desired time.

-

Lyse the cells and collect the protein extracts.

-

Determine the protein concentration of each sample.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.

-

Conclusion

This compound represents a targeted therapeutic strategy for cancers harboring the p53-Y220C mutation. Its mechanism of action is centered on the direct binding and stabilization of the mutant p53 protein, leading to the restoration of its tumor-suppressive functions through the reactivation of the p53 signaling pathway. The experimental protocols detailed in this guide provide a robust framework for researchers and drug developers to investigate and validate the efficacy of PhiKan 083 and similar p53-stabilizing compounds. Further research and optimization of such molecules hold significant promise for the development of novel and personalized cancer therapies.

References

- 1. Caspase-Glo® 3/7 Assay Protocol [promega.com]

- 2. promega.com [promega.com]

- 3. promega.com [promega.com]

- 4. ulab360.com [ulab360.com]

- 5. benchchem.com [benchchem.com]

- 6. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. MTT (Assay protocol [protocols.io]

- 8. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]

PhiKan 083 Hydrochloride: A Technical Guide to the Stabilizer of Mutant p53

For Researchers, Scientists, and Drug Development Professionals

Abstract

PhiKan 083 hydrochloride is a novel carbazole (B46965) derivative identified through in silico screening as a promising stabilizer of the p53-Y220C mutant protein. The p53 tumor suppressor is frequently mutated in human cancers, with the Y220C mutation being a common "hotspot" that destabilizes the protein's structure and abrogates its tumor-suppressive function. PhiKan 083 binds to a surface cavity created by this mutation, restoring its stability and providing a potential therapeutic avenue for cancers harboring this specific p53 alteration. This technical guide provides an in-depth overview of this compound, including its chemical properties, mechanism of action, and the experimental data supporting its activity. Detailed experimental protocols and visualizations of its targeted signaling pathway and discovery workflow are also presented.

Chemical Properties and Identification

PhiKan 083 is a small molecule belonging to the carbazole family of compounds. Its hydrochloride salt form ensures solubility in aqueous solutions for experimental use. The identification of PhiKan 083 was the result of a structure-based in silico screening of a large compound library against the crystal structure of the p53-Y220C mutant.

| Property | Value | Reference |

| Chemical Name | 9-Ethyl-N-methyl-9H-carbazole-3-methanamine hydrochloride | [1] |

| Molecular Formula | C₁₆H₁₉ClN₂ | [2][3] |

| Molecular Weight | 274.79 g/mol | [1][2] |

| CAS Number | 1050480-30-2 | [1][3] |

Mechanism of Action: Stabilization of p53-Y220C

The Y220C mutation in the p53 protein creates a druggable surface pocket that is not present in the wild-type protein. This cavity leads to the thermodynamic destabilization of the p53 core domain, causing it to unfold and lose its function at physiological temperatures. PhiKan 083 acts as a molecular "chaperone" by specifically binding within this mutation-induced cavity. This binding event stabilizes the folded conformation of the p53-Y220C mutant, thereby rescuing its structure and potential for tumor suppressor activity.

Signaling Pathway

The stabilization of the p53-Y220C mutant by PhiKan 083 is hypothesized to restore the wild-type p53 signaling pathway, leading to the induction of apoptosis in cancer cells.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from published studies.

Table 1: Binding Affinity and Thermal Stabilization

| Parameter | Value | Cell Line/System | Method | Reference |

| Dissociation Constant (Kd) | 167 µM | In vitro (T-p53C-Y220C) | NMR | [2][4] |

| Relative Binding Affinity (Kd) | 150 µM | Ln229 cells | Not Specified | [2][4] |

| Increase in Melting Temperature (ΔTm) | ~1.2 °C | In vitro (T-p53C-Y220C) | Thermal Denaturation Assay | [5] |

Table 2: In Vitro Cellular Activity

| Parameter | Concentration | Cell Line | Duration | Effect | Reference |

| Cell Viability Reduction | 125 µM | Engineered variants of Ln229 cells | 48 hours | ~70 ± 5% reduction | [2][6] |

| Enhanced Pro-apoptotic Activity | 100 µM (in combination with 1 µM NSC 123127) | Ln229 cells (p53wt, p53Y220C, p53G245S, p53R282W) | Not Specified | Enhanced apoptosis | [2][4] |

Experimental Protocols

In Silico Screening for Identification of PhiKan 083

The discovery of PhiKan 083 was based on a computational screening approach.

Methodology:

-

Target Preparation: The high-resolution crystal structure of the p53-Y220C core domain was used as the target for the virtual screen.

-

Compound Library: A library of commercially available compounds was sourced from the ZINC database.

-

Virtual Screening: A docking program was used to computationally place each compound from the library into the surface cavity of the p53-Y220C structure. Compounds were scored based on their predicted binding affinity and fit.

-

Hit Selection: A subset of the top-scoring compounds was selected for experimental validation.

-

Experimental Validation: The selected compounds were tested for their ability to bind to and stabilize the p53-Y220C protein using biophysical methods such as NMR spectroscopy and thermal shift assays.

Cell Viability Assay

Objective: To determine the effect of PhiKan 083 on the viability of cancer cells expressing mutant p53.

Materials:

-

Ln229 glioblastoma cells engineered to express p53-Y220C.

-

Standard cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

This compound dissolved in a suitable solvent (e.g., DMSO).

-

Cell viability reagent (e.g., MTT, PrestoBlue).

-

96-well cell culture plates.

-

Plate reader.

Protocol:

-

Cell Seeding: Seed the engineered Ln229 cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of PhiKan 083. Include a vehicle control (medium with the same concentration of solvent used to dissolve PhiKan 083).

-

Incubation: Incubate the plates for 48 hours at 37°C in a humidified incubator with 5% CO₂.

-

Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

-

Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of PhiKan 083 relative to the vehicle control.

Apoptosis Assay (FACS-based)

Objective: To assess the pro-apoptotic effect of PhiKan 083.

Materials:

-

Ln229 cells expressing different p53 variants (wt, Y220C, G245S, R282W).

-

This compound.

-

NSC 123127 (optional, as a combination agent).

-

Annexin V-FITC and Propidium Iodide (PI) staining kit.

-

Flow cytometer.

Protocol:

-

Cell Treatment: Treat the different Ln229 cell lines with PhiKan 083 (100 µM) alone or in combination with NSC 123127 (1 µM).

-

Incubation: Incubate the cells for a specified period (e.g., 24-48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of apoptotic cells (Annexin V-positive) in each treatment group.

Conclusion and Future Directions

This compound represents a significant step forward in the development of targeted therapies for cancers with specific p53 mutations. Its ability to stabilize the p53-Y220C mutant and induce cell death in cancer cells provides a strong rationale for further investigation. Future studies should focus on optimizing the potency and pharmacokinetic properties of PhiKan 083 through medicinal chemistry efforts. Furthermore, while initial reports indicated a lack of in vivo studies, further research in animal models is a critical next step to evaluate its efficacy and safety in a whole-organism context. The development of PhiKan 083 and similar compounds offers a promising strategy for personalized cancer therapy by targeting the specific genetic vulnerabilities of a patient's tumor.

References

- 1. A protein folding molecular imaging biosensor monitors the effects of drugs that restore mutant p53 structure and its downstream function in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A protein folding molecular imaging biosensor monitors the effects of drugs that restore mutant p53 structure and its downstream function in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of Y220C mutation on p53 and its rescue mechanism: a computer chemistry approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Targeted rescue of a destabilized mutant of p53 by an in silico screened drug - PubMed [pubmed.ncbi.nlm.nih.gov]

PhiKan 083 Hydrochloride: A Technical Guide to the Stabilization of p53-Y220C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of PhiKan 083 hydrochloride, a small molecule stabilizer of the tumor suppressor protein p53, specifically targeting the Y220C mutant. The p53 protein plays a critical role in preventing cancer formation, and its mutation is a common event in human cancers. The Y220C mutation is a structural mutant that destabilizes the p53 protein, leading to its denaturation and aggregation.[1] PhiKan 083 binds to a mutation-induced surface cavity in the p53-Y220C mutant, thereby stabilizing the protein and restoring its tumor-suppressive functions.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the interaction of PhiKan 083 and related compounds with the p53-Y220C mutant.

Table 1: Binding Affinity of Stabilizing Compounds for p53-Y220C

| Compound | Method | Binding Affinity (Kd) | Cell Line |

| This compound | Not Specified | 167 μM[2][3] | - |

| This compound | Not Specified | 150 μM | Ln229[2] |

| PK11007 | Not Specified | Not Specified | - |

| Carbazole derivatives (general) | Not Specified | 150 μM (for compound PK-083)[1] | - |

| PC14586 | Not Specified | ~2.5 nmol/L[1] | - |

Table 2: Thermal Stabilization of p53-Y220C by Small Molecules

| Compound | Concentration | Thermal Shift (ΔTm) |

| PK11007 | Not Specified | Up to 3 °C |

| Covalent Stabilizer (KG1) | Not Specified | +1.28°C ± 0.01°C |

| PhiKan 083 | 250 μmol/L | +1.11°C ± 0.06°C[4] |

Table 3: Cellular Effects of this compound

| Cell Line | Concentration | Incubation Time | Effect |

| Engineered variants of Ln229 | 125 μM | 48 hours | Reduces cell viability[2][5] |

| Ln229 (p53wt, p53Y220C, p53G245S, p53R282W) | 100 μM (in combination with 1 μM NSC 123127) | Not Specified | Enhances pro-apoptotic activity[2][3] |

Core Signaling Pathway and Mechanism of Action

The Y220C mutation in the p53 protein creates a surface crevice that destabilizes its structure, leading to a loss of its tumor suppressor function. PhiKan 083 acts by binding to this specific cavity, stabilizing the protein's native conformation and restoring its ability to regulate downstream target genes involved in cell cycle arrest and apoptosis.

Experimental Protocols

The following are compiled methodologies for key experiments based on information from multiple sources. These protocols are intended as a guide and may require optimization for specific laboratory conditions.

Thermal Shift Assay (Differential Scanning Fluorimetry)

This assay measures the change in the thermal denaturation temperature (Tm) of a protein upon ligand binding. An increase in Tm indicates stabilization of the protein.

Materials:

-

Purified p53-Y220C protein

-

This compound stock solution (in DMSO)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM DTT)

-

SYPRO Orange dye (5000x stock in DMSO)

-

Real-time PCR instrument with a thermal ramping feature

Procedure:

-

Prepare a master mix containing the p53-Y220C protein at a final concentration of 2-5 µM in the assay buffer.

-

Add SYPRO Orange dye to the master mix to a final concentration of 5x.

-

Dispense the protein-dye mixture into the wells of a 96-well PCR plate.

-

Add this compound to the wells at various concentrations. Include a DMSO control.

-

Seal the plate and centrifuge briefly to mix.

-

Place the plate in the real-time PCR instrument.

-

Set the instrument to ramp the temperature from 25 °C to 95 °C at a rate of 1 °C/minute.

-

Monitor the fluorescence of SYPRO Orange at each temperature increment.

-

The melting temperature (Tm) is determined by fitting the fluorescence data to a Boltzmann equation, representing the midpoint of the protein unfolding transition. The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the control from the Tm of the sample with PhiKan 083.

Fluorescence Polarization Assay

This assay measures the binding of a small, fluorescently labeled molecule to a larger protein. The binding event causes a change in the polarization of the emitted light.

Materials:

-

Purified p53-Y220C protein

-

A fluorescently labeled small molecule probe known to bind p53-Y220C

-

This compound

-

Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 5% glycerol)

-

A microplate reader with fluorescence polarization capabilities

Procedure:

-

In a 384-well plate, add the fluorescent probe at a fixed concentration (typically at or below its Kd for p53-Y220C).

-

Add varying concentrations of this compound.

-

Add the p53-Y220C protein to initiate the binding reaction.

-

Incubate the plate at room temperature for a specified time to reach equilibrium.

-

Measure the fluorescence polarization using the microplate reader.

-

A decrease in fluorescence polarization indicates that PhiKan 083 is competing with the fluorescent probe for binding to p53-Y220C.

-

The data can be used to calculate the binding affinity (Ki) of PhiKan 083.

p53-Dependent Reporter Gene Assay

This cell-based assay measures the transcriptional activity of p53. Restoration of p53 function by PhiKan 083 will lead to the expression of a reporter gene (e.g., luciferase) under the control of a p53-responsive promoter.

Materials:

-

A cancer cell line expressing the p53-Y220C mutation (e.g., BxPC-3).

-

A reporter plasmid containing a p53-responsive element driving the expression of a reporter gene (e.g., pGL3-p21-promoter-luciferase).

-

A transfection reagent.

-

This compound.

-

Luciferase assay reagent.

-

A luminometer.

Procedure:

-

Seed the p53-Y220C expressing cells in a 96-well plate.

-

Transfect the cells with the p53-reporter plasmid using a suitable transfection reagent.

-

After 24 hours, treat the cells with varying concentrations of this compound. Include a vehicle control (DMSO).

-

Incubate the cells for an additional 24-48 hours.

-

Lyse the cells and add the luciferase assay reagent.

-

Measure the luminescence using a luminometer.

-

An increase in luciferase activity indicates that PhiKan 083 has restored the transcriptional function of p53-Y220C.

Experimental and Drug Discovery Workflow

The process of identifying and characterizing small molecule stabilizers for p53-Y220C, such as PhiKan 083, typically follows a structured workflow from initial screening to cellular validation.

References

- 1. The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. Small molecules that targeting p53 Y220C protein: mechanisms, structures, and clinical advances in anti-tumor therapy. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 4. Discovery of Compounds that reactivate p53 mutants in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Small Molecule Reacts with the p53 Somatic Mutant Y220C to Rescue Wild-type Thermal Stability - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 9-Ethyl-N-methyl-9H-carbazole-3-methanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 9-Ethyl-N-methyl-9H-carbazole-3-methanamine hydrochloride, a carbazole (B46965) derivative with significant potential in oncological research. This document consolidates available data on its chemical structure, physicochemical properties, synthesis, and biological activity, with a particular focus on its role as a potential modulator of the p53 signaling pathway. While detailed experimental data for the hydrochloride salt is limited in publicly available literature, this guide compiles information on the free base, also known as PK083, and provides a plausible synthetic route and characterization data based on related compounds.

Chemical Structure and Identification

9-Ethyl-N-methyl-9H-carbazole-3-methanamine hydrochloride is the hydrochloride salt of the tertiary amine 1-(9-ethyl-9H-carbazol-3-yl)-N-methylmethanamine. The core of the molecule is a tricyclic carbazole scaffold, N-ethylated at position 9. A methylaminomethyl substituent is present at position 3 of the carbazole ring.

Chemical Structure:

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | --INVALID-LINK--amine hydrochloride | - |

| Molecular Formula | C₁₇H₂₁ClN₂ | - |

| Molecular Weight | 288.82 g/mol | - |

| CAS Number | Not explicitly found for the hydrochloride salt. | - |

| Free Base (PK083) IUPAC Name | 1-(9-ethyl-9H-carbazol-3-yl)-N-methylmethanamine | [1] |

| Free Base Molecular Formula | C₁₇H₂₀N₂ | - |

| Free Base Molecular Weight | 252.36 g/mol | - |

Physicochemical Properties

Table 2: Physicochemical Properties (of 3-Amino-9-ethylcarbazole (B89807) hydrochloride)

| Property | Value | Source |

| Physical Description | Bluish-green powder | - |

| Solubility | Less than 1 mg/mL at 68 °F | - |

| Stability | May be sensitive to air and light | - |

Synthesis and Characterization

A specific, detailed experimental protocol for the synthesis of 9-Ethyl-N-methyl-9H-carbazole-3-methanamine hydrochloride is not explicitly described in the available literature. However, a plausible synthetic route can be devised based on the synthesis of analogous carbazole derivatives. The general strategy involves the functionalization of 9-ethylcarbazole.

Proposed Synthetic Pathway

The synthesis likely proceeds through the following key steps, starting from 9-ethylcarbazole:

-

Formylation: Introduction of a formyl group at the 3-position of the carbazole ring, typically via a Vilsmeier-Haack reaction, to yield 9-ethyl-9H-carbazole-3-carbaldehyde.

-

Reductive Amination: Reaction of the aldehyde with methylamine (B109427) in the presence of a reducing agent (e.g., sodium borohydride (B1222165), sodium triacetoxyborohydride) to form the secondary amine, 1-(9-ethyl-9H-carbazol-3-yl)-N-methylmethanamine (the free base).

-

Salt Formation: Treatment of the free base with hydrochloric acid in a suitable solvent (e.g., ethanol (B145695), diethyl ether) to precipitate the hydrochloride salt.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 9-ethyl-9H-carbazole-3-carbaldehyde

A mixture of 9-ethyl-9H-carbazole-3-carbaldehyde can be synthesized by reacting 9-ethyl-9H-carbazole with a formylating agent like a mixture of phosphorus oxychloride and N,N-dimethylformamide.

Step 2: Synthesis of 1-(9-ethyl-9H-carbazol-3-yl)-N-methylmethanamine (Free Base)

To a solution of 9-ethyl-9H-carbazole-3-carbaldehyde in a suitable solvent such as methanol, an excess of methylamine (as a solution in a solvent or as a gas) is added. The mixture is stirred at room temperature to form the corresponding imine. Subsequently, a reducing agent like sodium borohydride is added portion-wise at a controlled temperature (e.g., 0-5 °C). The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by quenching with water and extracting the product with an organic solvent. The organic layer is then dried and concentrated to yield the crude free base, which can be purified by column chromatography.

Step 3: Preparation of 9-Ethyl-N-methyl-9H-carbazole-3-methanamine hydrochloride

The purified free base is dissolved in a minimal amount of a suitable anhydrous solvent (e.g., ethanol or diethyl ether). A solution of hydrochloric acid in the same solvent (or gaseous HCl) is then added dropwise with stirring until the precipitation of the hydrochloride salt is complete. The resulting solid is collected by filtration, washed with the anhydrous solvent, and dried under vacuum.

Characterization

The structure of the final compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would confirm the presence of the ethyl, methyl, and methanamine groups, as well as the carbazole core structure. The chemical shifts and coupling constants would be consistent with the proposed structure.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the free base and a fragmentation pattern consistent with the structure.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H stretch of the secondary ammonium (B1175870) salt, C-H stretches of the alkyl and aromatic groups, and C=C stretches of the aromatic rings.

While specific spectral data for the hydrochloride is not available, FTIR data for the free base is accessible.

Biological Activity and Mechanism of Action

The biological activity of carbazole derivatives is a subject of extensive research, with many compounds exhibiting anticancer, anti-inflammatory, and antimicrobial properties. The free base of the title compound, 1-(9-ethyl-9H-carbazol-3-yl)-N-methylmethanamine (PK083), has been identified as a molecule that can restore the function of mutant p53 proteins.[1]

Modulation of the p53 Signaling Pathway

The tumor suppressor protein p53 plays a critical role in preventing cancer formation. Mutations in the p53 gene are common in human cancers and often lead to a loss of its tumor-suppressive functions. PK083 has been shown to act as a molecular chaperone, binding to a crevice in the mutated p53 protein and restoring its normal conformation and signaling activity.[1] This reactivation of p53 can lead to the induction of apoptosis (programmed cell death) and senescence in cancer cells, thereby inhibiting tumor growth. A related compound, 9-ethyl-9H-carbazole-3-carbaldehyde, has also been demonstrated to have an antitumor function through the reactivation of the p53 pathway in human melanoma cells.

The p53 signaling pathway is a complex network that responds to cellular stress signals, such as DNA damage. Upon activation, p53 can induce cell cycle arrest to allow for DNA repair or, if the damage is too severe, trigger apoptosis.

Cytotoxicity

Studies on related carbazole derivatives have demonstrated significant cytotoxic activity against various cancer cell lines, including human glioma cells. While specific IC₅₀ values for 9-Ethyl-N-methyl-9H-carbazole-3-methanamine hydrochloride are not detailed in the available literature, the known mechanism of action via p53 reactivation suggests potential for potent and selective anticancer activity, particularly in tumors harboring specific p53 mutations.

Visualizations

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for 9-Ethyl-N-methyl-9H-carbazole-3-methanamine hydrochloride.

Simplified p53 Signaling Pathway Activation

Caption: Simplified diagram of p53 pathway activation by the carbazole compound.

Conclusion

9-Ethyl-N-methyl-9H-carbazole-3-methanamine hydrochloride is a promising molecule in the field of cancer research. Its potential to reactivate mutant p53 presents a targeted approach for cancer therapy. While further research is needed to fully characterize the hydrochloride salt and to establish its detailed pharmacological profile, the existing data on the free base and related carbazole derivatives strongly suggest its value as a lead compound for the development of novel anticancer agents. This technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and related carbazole compounds.

References

PhiKan 083 Hydrochloride: A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

PhiKan 083 hydrochloride is a novel small molecule stabilizer of the tumor suppressor protein p53, specifically targeting the Y220C mutant. The Y220C mutation is a common oncogenic mutation that creates a surface crevice in the p53 protein, leading to its thermal destabilization and inactivation. PhiKan 083, a carbazole (B46965) derivative, was identified through an in silico screening approach and has been shown to bind to this mutation-induced cavity, thereby stabilizing the protein and slowing its rate of denaturation. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental protocols and a summary of its biophysical and cellular activities.

Introduction

The tumor suppressor p53 plays a critical role in preventing cancer formation by controlling cell cycle arrest, apoptosis, and DNA repair.[1] Mutations in the TP53 gene are the most common genetic alterations in human cancers, with the Y220C mutation being one of the most frequent. This mutation results in a conformational change that significantly destabilizes the p53 protein, rendering it non-functional. The restoration of wild-type function to mutant p53 is a promising therapeutic strategy in oncology. This compound emerged from a targeted drug discovery effort to identify small molecules capable of stabilizing the p53-Y220C mutant and restoring its tumor-suppressive functions.

Discovery of this compound

PhiKan 083 was discovered through a structure-based in silico screening of a chemical database against the crystal structure of the p53-Y220C mutant.[2] This computational approach aimed to identify compounds with the potential to bind to the surface cavity created by the Y220C mutation.

In Silico Screening Workflow

The discovery process involved a multi-step virtual screening protocol to identify and prioritize candidate molecules.

Caption: Workflow of the in silico screening process for the identification of p53-Y220C stabilizers.

Mechanism of Action

This compound functions as a molecular chaperone for the p53-Y220C mutant. It non-covalently binds to the mutation-induced surface crevice, providing thermodynamic stabilization to the folded state of the protein.[2] This stabilization counteracts the destabilizing effect of the Y220C mutation, increasing the melting temperature and half-life of the mutant p53 protein.[2] The restoration of a more stable, wild-type-like conformation is hypothesized to rescue its DNA-binding and transcriptional activities.

Signaling Pathway Context

The stabilization of p53-Y220C by PhiKan 083 allows the restored p53 to participate in its canonical signaling pathway, leading to the transcription of target genes involved in cell cycle arrest and apoptosis.

Caption: The role of PhiKan 083 in the p53 signaling pathway.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound.

Table 1: Biophysical and Biochemical Data

| Parameter | Value | Method | Reference |

| Dissociation Constant (Kd) | ~150 µM | Isothermal Titration Calorimetry | [2] |

| Melting Temperature (Tm) Increase | ~2 °C (at 2.5 mM) | Differential Scanning Fluorimetry | [2] |

| Half-life Increase (at 37°C) | From 3.8 min to 15.7 min | Kinetic Denaturation Assay | [2] |

Table 2: In Vitro Cellular Activity

| Cell Line | Treatment | Effect | Reference |

| Engineered variants of Ln229 cells | 125 µM PhiKan 083 | ~70 ± 5% reduction in cell viability | [3] |

| Ln229 cells (p53wt, p53Y220C, etc.) | 100 µM PhiKan 083 + 1 µM Doxorubicin | Enhanced pro-apoptotic activity | [4] |

Experimental Protocols

Isothermal Titration Calorimetry (ITC)

Objective: To determine the binding affinity (Kd) of PhiKan 083 to the p53-Y220C core domain.

Protocol:

-

Purified recombinant p53-Y220C core domain is dialyzed against the ITC buffer (e.g., 25 mM potassium phosphate, pH 7.2, 150 mM NaCl, 1 mM TCEP).

-

The protein solution (typically 30-50 µM) is loaded into the sample cell of the microcalorimeter.

-

This compound is dissolved in the same buffer to a concentration of 0.5-2 mM and loaded into the injection syringe.

-

A series of small injections (e.g., 2 µL) of the PhiKan 083 solution are made into the protein solution at a constant temperature (e.g., 25°C).

-

The heat change associated with each injection is measured.

-

The resulting data are fitted to a single-site binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Differential Scanning Fluorimetry (DSF)

Objective: To measure the change in the melting temperature (Tm) of p53-Y220C upon binding of PhiKan 083.

Protocol:

-

A solution of the p53-Y220C core domain (e.g., 10 µM) is prepared in a suitable buffer (e.g., 25 mM HEPES, pH 7.2, 150 mM NaCl).

-

A fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange) is added to the protein solution.

-

The protein-dye mixture is aliquoted into a 96-well PCR plate.

-

This compound is added to the wells at various concentrations.

-

The plate is heated in a real-time PCR machine with a temperature gradient (e.g., from 25°C to 95°C in 1°C/min increments).

-

Fluorescence is monitored as a function of temperature.

-

The melting temperature (Tm) is determined as the midpoint of the unfolding transition, which is the peak of the first derivative of the melting curve.

Cell Viability Assay

Objective: To assess the effect of PhiKan 083 on the viability of cancer cells expressing p53-Y220C.

Protocol:

-

Human cancer cell lines (e.g., Ln229 glioblastoma cells engineered to express p53-Y220C) are seeded in 96-well plates at a predetermined density.

-

After allowing the cells to adhere overnight, they are treated with various concentrations of this compound.

-

The cells are incubated for a specified period (e.g., 48 hours).

-

A cell viability reagent (e.g., MTT, resazurin, or a reagent for ATP measurement) is added to each well.

-

After an appropriate incubation time with the reagent, the absorbance or fluorescence is measured using a plate reader.

-

Cell viability is calculated as a percentage relative to untreated control cells.

Synthesis

A potential synthetic route for 9-ethyl-N-methyl-9H-carbazole-3-methanamine hydrochloride can be envisioned based on established carbazole chemistry.

Caption: A plausible synthetic pathway for this compound.

Preclinical and Clinical Development Status

As of the latest available information, there are no published in vivo animal studies or human clinical trials for this compound. The development of this compound appears to be in the preclinical stage, with research focused on its in vitro characterization and the exploration of its mechanism of action. Further studies would be required to evaluate its pharmacokinetic properties, in vivo efficacy, and safety profile before it could be considered for clinical development.

Conclusion

This compound represents a pioneering example of a rationally designed small molecule that can stabilize a specific mutant form of the p53 tumor suppressor. Its discovery has provided valuable proof-of-concept for the therapeutic strategy of targeting mutation-induced cavities in oncoproteins. The detailed biophysical and cellular characterization of PhiKan 083 has laid the groundwork for the development of more potent and drug-like stabilizers of p53-Y220C and other p53 mutants. While the clinical development of PhiKan 083 itself has not progressed, the insights gained from its study continue to inform the design of next-generation p53-reactivating cancer therapies.

References

- 1. Targeting p53 misfolding conundrum by stabilizing agents and their analogs in breast cancer therapy: a comprehensive computational analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeted rescue of a destabilized mutant of p53 by an in silico screened drug - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. cancer-research-network.com [cancer-research-network.com]

The p53-Y220C Mutation: A Structural Achilles' Heel and a Target for Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The TP53 gene is the most frequently mutated gene in human cancer, with a significant portion of these being missense mutations that result in a dysfunctional p53 protein. The Y220C mutation is a hotspot structural mutation, accounting for approximately 1-1.8% of all TP53 mutations and an estimated 125,000 new cancer cases annually.[1][2][3] Unlike mutations that directly disrupt DNA contact, the Y220C substitution destabilizes the p53 protein's DNA-binding domain by creating a unique, druggable surface crevice. This leads to protein misfolding, aggregation, and a loss of its critical tumor-suppressive functions, such as inducing cell cycle arrest and apoptosis.[4][5] The distinct structural pocket created by this mutation has made it a prime target for the development of small-molecule "reactivators" or "stabilizers." These molecules are designed to bind within this cavity, restore the wild-type conformation of the p53 protein, and reinstate its tumor-suppressive transcriptional activity. This guide provides a comprehensive overview of the p53-Y220C mutation, its role in oncogenesis, the therapeutic strategies being employed to target it, and the key experimental methodologies used in its study.

The Molecular Basis of p53-Y220C Dysfunction

Wild-type (WT) p53 is a critical transcription factor that acts as a "guardian of the genome," responding to cellular stress by activating genes involved in DNA repair, cell cycle arrest, and apoptosis.[6][7][8] The Y220C mutation, a substitution of tyrosine for cysteine at codon 220, occurs within the DNA-binding domain but does not directly contact DNA. Instead, it induces a significant conformational change. The smaller cysteine residue in place of the larger tyrosine creates a surface-exposed hydrophobic pocket, which compromises the protein's thermodynamic stability by approximately 4 kcal/mol.[5][9]

This instability leads to the p53-Y220C mutant protein rapidly unfolding and aggregating under physiological conditions, rendering it incapable of binding to its target DNA sequences.[5] Consequently, the canonical p53 signaling pathway is abrogated, allowing cells with DNA damage to evade cell cycle checkpoints and apoptosis, a hallmark of cancer development.[6]

Prevalence and Clinical Significance

The p53-Y220C mutation is found across a wide range of solid tumors. While its overall frequency is around 1%, it is notably enriched in certain malignancies, making it an important clinical target in those cancers.[10][11]

| Cancer Type | Prevalence of p53-Y220C | Reference(s) |

| High-Grade Serous Ovarian Cancer | 3.4% - 4.5% | [4][10] |

| Ovarian Cancer (All) | 2.8% | [4] |

| Pancreatic Ductal Adenocarcinoma | 1.8% | [12] |

| Small Cell Lung Cancer | 1.6% | [4] |

| Endometrial Cancer | 1.1% | [4] |

| Breast Cancer | 1.0% | [4] |

| Non-Small Cell Lung Cancer | 1.0% | [4] |

| All Solid Tumors | ~1.0% | [10][11] |

| Table 1. Prevalence of the p53-Y220C mutation in various solid tumors. |

Therapeutic Strategy: Small-Molecule Reactivation

The unique structural defect of the p53-Y220C mutant makes it an ideal candidate for targeted therapy. The primary strategy involves the development of small molecules that act as "structural correctors" or "stabilizers." These compounds are designed to fit precisely into the mutation-induced crevice, acting as a molecular scaffold.[13][14] This binding stabilizes the folded, wild-type conformation of the protein, raises its melting temperature, and restores its ability to bind DNA and activate downstream target genes, ultimately re-establishing its tumor-suppressive functions.[13][15]

Several small molecules have been developed to target p53-Y220C, with some showing significant promise in preclinical and clinical studies. Rezatapopt (B12378407) (PC14586) is a first-in-class, orally available agent currently in clinical trials that has demonstrated a favorable safety profile and single-agent efficacy in patients with advanced solid tumors harboring the mutation.[1][15]

| Compound | Binding Affinity / Potency Metric | Thermal Stabilization (ΔTm) | Cellular Activity (IC50) | Reference(s) |

| Rezatapopt (PC14586) | Kd: 2.5 nM (SPR)SC150: 9 nM (TR-FRET) | +9.4 °C | <1 µM in various Y220C cell lines (NUGC-3, BxPC-3, etc.) | [11] |

| PK7088 | Kd: 140 µM (ITC) | Concentration-dependent increase | Induces G2/M arrest at 200 µM | [16][17][18] |

| PhiKan083 | Kd: 125 µM (ITC) | - | SC150: 37.2 µM (TR-FRET) | [15][19] |

| PK9328 | Kd: 1.7 µM | - | - | [19] |

| JC744 | Kd: 320 nM | +2.7 °C | - | [19] |

| KG1 | Covalent binder | ΔTm restores to WT levels | Induces 7-10 fold ↑ in CDKN1A mRNA | [9] |

| H3 (AI-discovered) | - | - | Lower IC50 in Y220C cells vs. other p53 mutants | [20] |

| Table 2. Biophysical and cellular activities of selected p53-Y220C small-molecule stabilizers. (Kd = Dissociation Constant; SC150 = Substrate concentration for 1.5-fold activity increase; ΔTm = Change in melting temperature; IC50 = Half-maximal inhibitory concentration; SPR = Surface Plasmon Resonance; TR-FRET = Time-Resolved Fluorescence Resonance Energy Transfer; ITC = Isothermal Titration Calorimetry). |

Key Experimental Methodologies

The discovery and validation of p53-Y220C reactivators rely on a suite of specialized biochemical, biophysical, and cell-based assays.

Protocol: Cellular Thermal Shift Assay (CETSA)

Objective: To assess the in-cell binding and thermal stabilization of a compound to the p53-Y220C protein.

-

Cell Culture and Treatment: Culture cells harboring the p53-Y220C mutation (e.g., NUGC-3, BxPC-3) to ~80% confluency. Treat cells with the test compound at various concentrations or a vehicle control (e.g., DMSO) for a specified time (e.g., 1-4 hours) at 37°C.

-

Harvesting: Wash cells with PBS, detach, and resuspend in a suitable buffer (e.g., PBS with protease inhibitors).

-

Heat Shock: Aliquot the cell suspension into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 37°C to 65°C) for 3 minutes using a thermal cycler, followed by immediate cooling for 3 minutes at 4°C.

-

Lysis: Lyse the cells by three freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).

-

Centrifugation: Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

-

Protein Analysis: Carefully collect the supernatant (soluble fraction). Analyze the amount of soluble p53-Y220C protein at each temperature point by Western blot using a specific anti-p53 antibody.

-

Data Analysis: Quantify the band intensities and plot the percentage of soluble p53 relative to the non-heated control against the temperature. A shift in the melting curve to a higher temperature in the compound-treated samples indicates target engagement and stabilization.

Protocol: p53 Transcriptional Activity Reporter Assay

Objective: To quantify the ability of a compound to restore the transcriptional function of p53-Y220C.

-

Cell Seeding: Seed p53-Y220C mutant cells (e.g., BxPC-3) into a 96-well white, clear-bottom plate.

-

Transfection: Transfect the cells with a luciferase reporter plasmid containing a p53 response element (e.g., from the CDKN1A or PUMA promoter) upstream of the luciferase gene. Co-transfect with a control plasmid (e.g., Renilla luciferase) for normalization.

-

Compound Treatment: After 24 hours, replace the medium with fresh medium containing the test compound at various concentrations or a vehicle control.

-

Incubation: Incubate the cells for an appropriate duration (e.g., 16-24 hours) to allow for transcription and translation of the reporter gene.

-

Lysis and Luminescence Reading: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer, according to the manufacturer's protocol.

-

Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Calculate the fold-change in reporter activity relative to the vehicle-treated control. A dose-dependent increase in luminescence indicates restoration of p53 transcriptional activity.[21][22][23]

Protocol: Cell Cycle Analysis by Flow Cytometry

Objective: To determine if reactivation of p53-Y220C induces cell cycle arrest.

-

Cell Treatment: Seed p53-Y220C cells and treat with the test compound or vehicle control for a defined period (e.g., 24, 48 hours).

-

Harvesting: Harvest both adherent and floating cells. Wash with cold PBS and centrifuge.

-

Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol (B145695) dropwise while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells, wash with PBS to remove ethanol, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. PI is a fluorescent intercalating agent that stains DNA, and RNase A is included to prevent staining of double-stranded RNA.

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

-

Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in G1 or G2/M phases in compound-treated samples indicates cell cycle arrest.[24][25]

Conclusion and Future Directions

The p53-Y220C mutation represents a unique vulnerability in a subset of cancers, offering a clear, structurally defined target for therapeutic intervention. The development of small-molecule stabilizers like rezatapopt (PC14586) has provided clinical proof-of-concept for this reactivation strategy.[1] Future research will likely focus on developing next-generation reactivators with improved potency and pharmacokinetic properties, exploring combination therapies to overcome resistance mechanisms (such as combining with MDM2 inhibitors in specific contexts), and expanding the targeting approach to other structurally similar p53 mutations.[26][27] The success in drugging the "undruggable" p53-Y220C mutant provides a powerful blueprint for precision oncology and offers hope for patients whose tumors carry this specific genetic alteration.

References

- 1. Discovery of Rezatapopt (PC14586), a First-in-Class, Small-Molecule Reactivator of p53 Y220C Mutant in Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. biorxiv.org [biorxiv.org]

- 4. p53 & Y220C | Rezatapopt | PYNNACLE clinical study [pynnaclestudy.com]

- 5. Anticancer therapeutic strategies for targeting mutant p53-Y220C - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pynnaclestudy.com [pynnaclestudy.com]

- 8. Gain-of-Function Mutant p53: All the Roads Lead to Tumorigenesis [mdpi.com]

- 9. A Small Molecule Reacts with the p53 Somatic Mutant Y220C to Rescue Wild-type Thermal Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. PMV Pharmaceuticals publishes preclinical data on first-in-class p53 Y220C reactivator | BioWorld [bioworld.com]

- 12. ASCO – American Society of Clinical Oncology [asco.org]

- 13. PYNNACLE phase II clinical trial protocol: rezatapopt (PC14586) monotherapy in advanced or metastatic solid tumors with a TP53 Y220C mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Small molecule induced reactivation of mutant p53 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. academic.oup.com [academic.oup.com]

- 19. theses.gla.ac.uk [theses.gla.ac.uk]

- 20. AI-powered discovery of a novel p53-Y220C reactivator - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Improving Reporter Gene Assay Methodology for Evaluating the Ability of Compounds to Restore P53 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 22. caymanchem.com [caymanchem.com]

- 23. indigobiosciences.com [indigobiosciences.com]

- 24. Cell Cycle Protocols [bdbiosciences.com]

- 25. Cell Cycle Protocols [bdbiosciences.com]

- 26. Small-molecule p53 Y220C reactivators with enhanced potency presented | BioWorld [bioworld.com]

- 27. ashpublications.org [ashpublications.org]

PhiKan 083 Hydrochloride: A Technical Guide to Target Specificity and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tumor suppressor protein p53 is a cornerstone of cellular integrity, orchestrating critical processes such as cell cycle arrest, DNA repair, and apoptosis. In a significant portion of human cancers, the TP53 gene is mutated, leading to a non-functional or destabilized p53 protein, thereby disabling a key defense against tumor progression. The Y220C mutation in p53 is one of the most common cancer-related mutations, creating a surface cavity that destabilizes the protein. PhiKan 083 hydrochloride is a first-in-class small molecule, a carbazole (B46965) derivative, identified through in silico screening, that specifically targets this mutation. This technical guide provides an in-depth analysis of the target specificity, mechanism of action, and biophysical characterization of this compound.

Core Mechanism of Action

This compound's primary mechanism of action is the stabilization of the p53-Y220C mutant protein. The Y220C mutation creates a druggable surface crevice on the p53 protein, which leads to its thermal destabilization and subsequent loss of function. PhiKan 083 binds directly to this mutation-induced cavity, acting as a molecular "chaperone" to restore the wild-type conformation of the p53 protein. This restoration of the proper three-dimensional structure reinstates its DNA-binding ability and downstream tumor-suppressive functions.

Target Specificity

Current research indicates a high degree of specificity of PhiKan 083 for the p53-Y220C mutant. Its design was based on the unique topology of the cavity created by the Y220C mutation, a feature absent in the wild-type p53 protein. While comprehensive screening against a broad panel of kinases or other off-targets is not extensively reported in publicly available literature, the focused design and mechanism of action suggest a narrow therapeutic window, targeting only the cancer cells harboring this specific p53 mutation. This targeted approach is a promising strategy for personalized cancer therapy with potentially fewer off-target effects.

Quantitative Data

The binding affinity and stabilizing effect of PhiKan 083 on the p53-Y220C mutant have been quantified using various biophysical techniques. The key quantitative data are summarized in the table below.

| Parameter | Value | Method | Source |

| Dissociation Constant (Kd) | ~150 µM | NMR Titration | |

| Dissociation Constant (Kd) | 167 µM | Not Specified | |

| Cell-based Relative Binding Affinity (Kd) in Ln229 cells | 150 µM | Not Specified | |

| IC50 (NUGC-3 cells, p53-Y220C) | 14 µM | CellTiter-Glo Assay | |

| IC50 (BXPC-3 cells, p53-Y220C) | 43 µM | CellTiter-Glo Assay | |

| IC50 (NUGC-4 cells, wild-type p53) | 9 µM | CellTiter-Glo Assay | |

| IC50 (WI-38 cells, normal fibroblasts) | 22 µM | CellTiter-Glo Assay | |

| Increase in Melting Temperature (Tm) of p53-Y220C | Concentration-dependent | Thermal Denaturation Assay | |

| Increase in p53-Y220C half-life (at 37°C) | From 3.8 min to 15.7 min | Not Specified |

Signaling Pathway

The binding of PhiKan 083 to the p53-Y220C mutant initiates a cascade of events that restore the normal p53 signaling pathway. By stabilizing the protein in its wild-type conformation, PhiKan 083 enables p53 to translocate to the nucleus, bind to its target DNA sequences, and regulate the expression of genes involved in cell cycle arrest and apoptosis.

Restoring the Guardian: A Technical Guide to the Downstream Effects of p53-Y220C Reactivation by PhiKan083

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tumor suppressor protein p53 is a critical regulator of cellular homeostasis, and its mutation is a hallmark of numerous cancers. The Y220C mutation in p53 creates a structurally unstable protein, abrogating its tumor-suppressive functions. PhiKan083, a carbazole (B46965) derivative, has emerged as a promising therapeutic agent that specifically binds to a cavity created by the Y220C mutation, thereby stabilizing the p53 protein and reactivating its function. This technical guide provides an in-depth analysis of the downstream molecular consequences of p53-Y220C reactivation by PhiKan083, focusing on the induced signaling pathways, cellular outcomes, and the experimental methodologies used to elucidate these effects.

Introduction

The p53 protein, often termed the "guardian of the genome," plays a pivotal role in preventing tumorigenesis by inducing cell cycle arrest, apoptosis, or senescence in response to cellular stress.[1] The Y220C mutation, one of the most common p53 mutations, results in a conformationally unstable protein that is prone to denaturation at physiological temperatures.[2] PhiKan083 is a small molecule designed to fit into a druggable surface pocket created by this mutation, acting as a molecular chaperone to stabilize the p53-Y220C mutant protein.[2][3] This stabilization restores its wild-type conformation and reactivates its ability to function as a tumor suppressor.[2] This document details the subsequent downstream effects of this reactivation, providing a comprehensive overview for researchers in the field of cancer biology and drug development.

Mechanism of Action: PhiKan083 and p53-Y220C

The Y220C mutation in the p53 DNA-binding domain leads to the loss of key electrostatic interactions, causing structural instability.[4] PhiKan083, a carbazole derivative, binds non-covalently within a mutation-induced surface cavity.[2][4] This binding provides new stabilizing electrostatic and hydrogen bonding interactions, restoring the native conformation of the p53 protein and its crucial DNA-binding ability.[4]

Quantitative Data on PhiKan083 Activity

The reactivation of p53-Y220C by PhiKan083 leads to measurable anti-cancer effects. The following tables summarize the key quantitative data reported in the literature.

| Parameter | Value | Cell Line | Method | Reference |

| Binding Affinity (Kd) | ~150 µM | - | Isothermal Titration Calorimetry | [2] |

| 167 µM | - | Not Specified | [5] | |

| Thermal Stabilization (ΔTm) | Raises melting temperature | - | Thermal Shift Assay | [2] |

| Cell Viability Reduction | ~70 ± 5% | Ln229 (glioblastoma) variants | Cell Viability Assay | [6] |

Table 1: Biophysical and Cellular Activity of PhiKan083

| Cell Line | p53 Status | IC50 of Analogs | Compound | Assay | Reference |

| NUGC-3 (gastric) | Y220C | Not specified for PhiKan083 | PK7088 (analog) | Not Specified | [7] |

| HUH-7 (hepatocellular) | Y220C | Not specified for PhiKan083 | PK7088 (analog) | Not Specified | [7] |

Table 2: IC50 Values of PhiKan083 Analogs in p53-Y220C Cancer Cell Lines

Downstream Signaling Pathways and Cellular Effects

The restoration of p53-Y220C function by PhiKan083 triggers two primary downstream pathways: cell cycle arrest and apoptosis .

Cell Cycle Arrest

Reactivated p53-Y220C transcriptionally upregulates the cyclin-dependent kinase inhibitor p21 (CDKN1A) .[7] p21 plays a crucial role in halting the cell cycle, primarily at the G1/S and G2/M checkpoints, by inhibiting cyclin-dependent kinases (CDKs).[8][9][10] This provides time for DNA repair or can lead to a permanent cessation of proliferation (senescence).

Apoptosis

The second major consequence of p53-Y220C reactivation is the induction of programmed cell death, or apoptosis. This is primarily mediated through the intrinsic (mitochondrial) pathway. Reactivated p53 transcriptionally activates key pro-apoptotic members of the Bcl-2 family, namely PUMA (p53 upregulated modulator of apoptosis) and NOXA .[11][12]

PUMA and NOXA act by inhibiting anti-apoptotic Bcl-2 proteins, leading to the activation of BAX and BAK .[13][14] Activated BAX and BAK oligomerize on the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytoplasm.[15] Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9 . Caspase-9, in turn, activates effector caspases such as caspase-3 and caspase-7 , which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.[15][16]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the downstream effects of PhiKan083.

Cell Culture and Treatment

-

Cell Lines: Human cancer cell lines endogenously expressing the p53-Y220C mutation (e.g., NUGC-3 gastric cancer, HUH-7 hepatocellular carcinoma) are commonly used. Isogenic cell lines with and without the p53-Y220C mutation can also be employed for specificity studies.

-

Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

-

PhiKan083 Treatment: PhiKan083 is typically dissolved in DMSO to create a stock solution. Cells are treated with various concentrations of PhiKan083 (or vehicle control) for specified time periods (e.g., 24, 48, 72 hours) depending on the assay.

Western Blotting for Protein Expression

-

Purpose: To detect changes in the protein levels of p53 and its downstream targets (p21, PUMA, NOXA, BAX, caspases).

-

Protocol:

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., anti-p53, anti-p21, anti-PUMA, anti-cleaved caspase-3) diluted in blocking buffer.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. A loading control (e.g., β-actin or GAPDH) is used to ensure equal protein loading.[17][18][19][20][21]

-

Immunofluorescence for p53 Conformation

-

Purpose: To visualize the conformational change of p53-Y220C to a wild-type-like state.

-

Protocol:

-

Cell Seeding: Cells are grown on glass coverslips in a multi-well plate.

-

Treatment: Cells are treated with PhiKan083 or a vehicle control.

-

Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.25% Triton X-100.

-

Blocking: Non-specific binding is blocked with a solution containing BSA and normal goat serum.

-

Primary Antibody Incubation: Cells are incubated with conformation-specific p53 antibodies: PAb1620 (recognizes wild-type folded p53) and PAb240 (recognizes mutant unfolded p53).[22][23]

-

Secondary Antibody Incubation: After washing, cells are incubated with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 or 594).

-

Counterstaining and Mounting: Nuclei are counterstained with DAPI, and the coverslips are mounted onto microscope slides.

-

Imaging: Images are acquired using a fluorescence microscope.

-

Cell Viability and Proliferation Assays

-

Purpose: To quantify the effect of PhiKan083 on cancer cell survival and growth.

-

MTT/MTS Assay Protocol:

-

Cells are seeded in 96-well plates and treated with a range of PhiKan083 concentrations.

-

After the incubation period, MTT or MTS reagent is added to each well.

-

The plates are incubated for 1-4 hours to allow for the conversion of the tetrazolium salt to formazan (B1609692) by metabolically active cells.

-

A solubilizing agent is added (for MTT), and the absorbance is measured at the appropriate wavelength using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.[24][25]

-

-

BrdU Incorporation Assay Protocol:

-

Cells are treated with PhiKan083.

-

Bromodeoxyuridine (BrdU), a thymidine (B127349) analog, is added to the culture medium and is incorporated into the DNA of proliferating cells.

-

Cells are fixed, and the DNA is denatured.

-

An anti-BrdU antibody conjugated to an enzyme (e.g., HRP) is added.

-

A colorimetric substrate is added, and the absorbance is measured to quantify the amount of incorporated BrdU, which is proportional to cell proliferation.[7][26][27][28][29]

-

Quantitative Real-Time PCR (qRT-PCR)

-

Purpose: To measure the changes in mRNA expression levels of p53 target genes.

-

Protocol:

-

RNA Extraction: Total RNA is extracted from treated and control cells using a commercial kit.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the RNA using reverse transcriptase.

-

qPCR: The qPCR reaction is performed using a qPCR instrument, SYBR Green or TaqMan chemistry, and primers specific for the target genes (e.g., CDKN1A, PUMA, NOXA) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Data Analysis: The relative gene expression is calculated using the ΔΔCt method.[1][4][30][31][32]

-

Chromatin Immunoprecipitation (ChIP) Assay

-

Purpose: To determine if reactivated p53-Y220C directly binds to the promoter regions of its target genes.

-

Protocol:

-

Cross-linking: Proteins are cross-linked to DNA in live cells using formaldehyde.

-

Chromatin Shearing: The chromatin is sheared into smaller fragments by sonication or enzymatic digestion.

-

Immunoprecipitation: An antibody specific for p53 is used to immunoprecipitate the p53-DNA complexes.

-

Reverse Cross-linking: The cross-links are reversed, and the DNA is purified.

-

Analysis: The purified DNA is analyzed by qPCR using primers that flank the p53 response elements in the promoter regions of target genes like CDKN1A.[33][34][35][36][37]

-

Apoptosis Detection (TUNEL Assay)

-

Purpose: To detect DNA fragmentation, a hallmark of late-stage apoptosis.

-

Protocol:

-

Fixation and Permeabilization: Treated cells are fixed and permeabilized.

-

TdT Labeling: Terminal deoxynucleotidyl transferase (TdT) is used to incorporate labeled dUTPs (e.g., Br-dUTP) onto the 3'-hydroxyl ends of fragmented DNA.

-

Detection: The incorporated label is detected using a fluorescently labeled antibody or streptavidin conjugate.

-

Analysis: The percentage of TUNEL-positive (apoptotic) cells is determined by fluorescence microscopy or flow cytometry.[38][39][40][41]

-

Conclusion

PhiKan083 represents a promising strategy for the therapeutic reactivation of mutant p53-Y220C. By stabilizing the protein in its wild-type conformation, PhiKan083 restores its tumor-suppressive functions, leading to the induction of cell cycle arrest and apoptosis in cancer cells. The downstream effects are mediated by the transcriptional upregulation of key p53 target genes, including CDKN1A, PUMA, and NOXA. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the efficacy and mechanisms of PhiKan083 and other p53-reactivating compounds. A thorough understanding of these downstream pathways is crucial for the continued development of targeted therapies for cancers harboring the p53-Y220C mutation.

References

- 1. Real-Time Polymerase Chain Reaction Quantitation of Relative Expression of Genes Modulated by p53 Using SYBR® Green I | Springer Nature Experiments [experiments.springernature.com]

- 2. Targeted rescue of a destabilized mutant of p53 by an in silico screened drug - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Virtual screening of p53 mutants reveals Y220S as an additional rescue drug target for PhiKan083 with higher binding characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. cancer-research-network.com [cancer-research-network.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. assaygenie.com [assaygenie.com]

- 8. p21 is necessary for the p53-mediated G1 arrest in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. p21 binding to PCNA causes G1 and G2 cell cycle arrest in p53-deficient cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. neurophenomics.info [neurophenomics.info]

- 11. Both p53-PUMA/NOXA-Bax-mitochondrion and p53-p21cip1 pathways are involved in the CDglyTK-mediated tumor cell suppression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In several cell types tumour suppressor p53 induces apoptosis largely via Puma but Noxa can contribute - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Integral role of Noxa in p53-mediated apoptotic response - PMC [pmc.ncbi.nlm.nih.gov]

- 15. p53 induces apoptosis by caspase activation through mitochondrial cytochrome c release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ijper.org [ijper.org]

- 17. youtube.com [youtube.com]

- 18. resources.novusbio.com [resources.novusbio.com]

- 19. researchgate.net [researchgate.net]

- 20. origene.com [origene.com]

- 21. Western Blot Protocol | R&D Systems Quality Control: R&D Systems [rndsystems.com]

- 22. Cancer therapeutic approach based on conformational stabilization of mutant p53 protein by small peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

- 26. BrdU Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 27. BrdU staining and BrdU assay protocol | Abcam [abcam.com]

- 28. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 29. creative-diagnostics.com [creative-diagnostics.com]

- 30. researchgate.net [researchgate.net]